Apitoxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

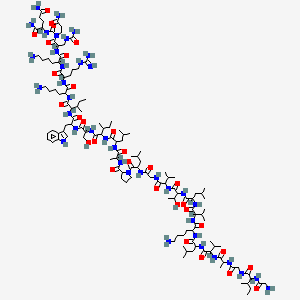

Apitoxin, commonly known as bee venom, is a complex mixture of proteins and smaller molecules produced by honey bees. It is a cytotoxic and hemotoxic bitter colorless liquid that can cause local inflammation. The primary components of this compound include melittin, phospholipase A2, apamin, and various bioamines such as histamine and catecholamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Apitoxin is typically collected from bees rather than synthesized chemically. The collection process involves stimulating bees to sting a collection device, which then captures the venom. This method ensures the preservation of the venom’s bioactive components .

Industrial Production Methods

In industrial settings, this compound is collected using specialized equipment that safely stimulates bees to release their venom. The venom is then purified and processed to remove impurities while maintaining its bioactivity. This process involves filtration, centrifugation, and lyophilization .

Chemical Reactions Analysis

Types of Reactions

Apitoxin undergoes various chemical reactions, including:

Oxidation: Melittin, a major component, can undergo oxidation, affecting its biological activity.

Hydrolysis: Phospholipase A2 catalyzes the hydrolysis of phospholipids, leading to cell membrane degradation.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to study the oxidation of melittin.

Hydrolytic Conditions: Phospholipase A2 requires specific pH and temperature conditions to catalyze the hydrolysis of phospholipids.

Major Products Formed

Oxidation Products: Oxidized melittin derivatives.

Hydrolysis Products: Lysophospholipids and free fatty acids from the action of phospholipase A2.

Scientific Research Applications

Apitoxin has a wide range of scientific research applications:

Chemistry: Used to study the effects of peptides and enzymes on cell membranes.

Biology: Investigated for its role in bee defense mechanisms and its effects on other organisms.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, antiviral, neuroprotective, anti-arthritic, and anti-cancer activities

Industry: Utilized in the development of new pharmaceuticals and cosmetic products.

Mechanism of Action

Apitoxin exerts its effects through several mechanisms:

Melittin: Disrupts cell membranes by forming pores, leading to cell lysis.

Phospholipase A2: Hydrolyzes phospholipids in cell membranes, causing cell damage and inflammation.

Apamin: Blocks calcium-activated potassium channels, affecting nerve signal transmission.

Bioamines: Histamine and catecholamines contribute to the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Sea Nettle Toxin: Similar in its ability to cause local inflammation and cell damage.

Snake Venom: Contains phospholipase A2 and other enzymes that degrade cell membranes.

Scorpion Venom: Contains neurotoxins that affect ion channels.

Uniqueness

Apitoxin is unique due to its complex mixture of peptides, enzymes, and bioamines, which collectively contribute to its wide range of biological activities. Its primary component, melittin, is particularly notable for its potent membrane-disrupting properties .

Properties

IUPAC Name |

2-[[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(carbamoylamino)propanoyl]-(3-amino-3-oxopropyl)carbamoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H224N38O31/c1-24-71(18)101(159-95(172)58-133)119(189)143-61-96(173)145-74(21)107(177)160-99(69(14)15)120(190)154-85(53-64(4)5)112(182)150-83(41-31-34-49-132)111(181)161-100(70(16)17)121(191)155-87(55-66(8)9)114(184)165-104(76(23)169)124(194)162-98(68(12)13)118(188)142-62-97(174)147-89(56-67(10)11)125(195)166-51-36-43-92(166)117(187)146-75(22)106(176)152-86(54-65(6)7)113(183)163-103(73(20)26-3)123(193)157-91(63-168)116(186)153-88(57-77-59-141-79-38-28-27-37-78(77)79)115(185)164-102(72(19)25-2)122(192)151-82(40-30-33-48-131)108(178)149-84(42-35-50-140-127(137)138)109(179)148-81(39-29-32-47-130)110(180)156-90(60-144-128(139)197)126(196)167(52-46-94(135)171)129(198)158-80(105(136)175)44-45-93(134)170/h27-28,37-38,59,64-76,80-92,98-104,141,168-169H,24-26,29-36,39-58,60-63,130-133H2,1-23H3,(H2,134,170)(H2,135,171)(H2,136,175)(H,142,188)(H,143,189)(H,145,173)(H,146,187)(H,147,174)(H,148,179)(H,149,178)(H,150,182)(H,151,192)(H,152,176)(H,153,186)(H,154,190)(H,155,191)(H,156,180)(H,157,193)(H,158,198)(H,159,172)(H,160,177)(H,161,181)(H,162,194)(H,163,183)(H,164,185)(H,165,184)(H4,137,138,140)(H3,139,144,197) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEUTLIKVUEDLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CNC(=O)N)C(=O)N(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H224N38O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2803.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91261-16-4 |

Source

|

| Record name | Apitoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091261164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.